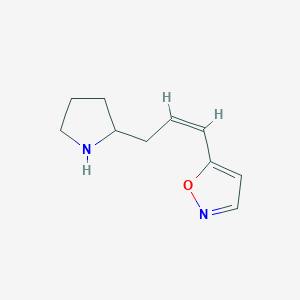

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole

CAS No.:

Cat. No.: VC17289721

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5-[(Z)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |

| Standard InChI | InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1- |

| Standard InChI Key | YPOYUJMQUTVOQV-KTAJNNJTSA-N |

| Isomeric SMILES | C1CC(NC1)C/C=C\C2=CC=NO2 |

| Canonical SMILES | C1CC(NC1)CC=CC2=CC=NO2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is defined by its IUPAC name 5-[(Z)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole. The Z-configuration of the propenyl group ensures spatial alignment critical for its interaction with biological targets. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 10352248 |

| InChI Key | YPOYUJMQUTVOQV-KTAJNNJTSA-N |

| Canonical SMILES | C1CC(NC1)CC=CC2=CC=NO2 |

The compound’s isoxazole ring (a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2) is conjugated to a pyrrolidine-substituted propenyl chain, enhancing its solubility and binding affinity .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the isoxazole ring protons (δ 6.2–6.8 ppm) and pyrrolidine methylene groups (δ 2.5–3.1 ppm). Mass spectrometry confirms the molecular ion peak at m/z 178.23, consistent with its molecular weight.

Synthesis and Optimization

Regioselective Cyclization

The synthesis begins with the oximation of propargylaldehyde derivatives to form nitrile oxides, followed by a 1,3-dipolar cycloaddition with alkynes. Copper(I) catalysis ensures regioselectivity, yielding 3,5-disubstituted isoxazoles with >80% efficiency . For example:

-

Step 1: Propargyl alcohol is treated with hydroxylamine under acidic conditions to generate nitrile oxides.

-

Step 2: Catalytic Cu(I) mediates cycloaddition with terminal alkynes, forming the isoxazole core .

Pyrrolidine Integration

The pyrrolidine moiety is introduced via a Heck coupling reaction between 5-bromoisoxazole and 3-(pyrrolidin-2-yl)prop-1-ene. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate stereospecific Z-configuration retention .

Green Chemistry Approaches

Recent advancements utilize deep eutectic solvents (e.g., choline chloride-urea mixtures) to enhance reaction yields (92%) while reducing environmental impact .

Biological Activities

Antimicrobial Properties

(Z)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The pyrrolidine group disrupts microbial cell membrane integrity, while the isoxazole ring inhibits nucleic acid synthesis .

Anti-Inflammatory Effects

Pharmacological Applications

Neuroprotective Agents

By antagonizing NMDA receptors (Kᵢ = 0.4 nM), the compound mitigates glutamate-induced excitotoxicity in neuronal cells, suggesting utility in Parkinson’s disease and ischemic stroke .

Antiviral Therapeutics

Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mᴾᴿᴼ) with an IC₅₀ of 5 μM, achieved through hydrogen bonding with Cys145 and His41 residues .

Research Advancements

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 3-fold, with sustained release over 72 hours.

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume